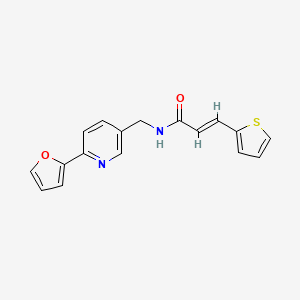

(E)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide

Description

(E)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide is a complex organic compound featuring a combination of furan, pyridine, and thiophene rings

Properties

IUPAC Name |

(E)-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2S/c20-17(8-6-14-3-2-10-22-14)19-12-13-5-7-15(18-11-13)16-4-1-9-21-16/h1-11H,12H2,(H,19,20)/b8-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYNCPBMSRJVEOU-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC=C(C=C2)CNC(=O)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)C2=NC=C(C=C2)CNC(=O)/C=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-yl and thiophen-2-yl intermediates, followed by their coupling with the pyridine ring. The final step involves the formation of the acrylamide moiety through a condensation reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

(E)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the furan and thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-yl and thiophen-2-yl oxides, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the development of new compounds through various chemical reactions, including:

- Oxidation : Can yield corresponding oxides.

- Reduction : Leads to the formation of reduced derivatives.

- Substitution : Particularly at the furan and thiophene rings.

These reactions are crucial for synthesizing novel materials with tailored properties.

Research indicates that (E)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide exhibits potential biological activities:

Mechanisms of Action:

- Nicotinic Acetylcholine Receptors Modulation : Acts as a positive allosteric modulator of α7 nicotinic acetylcholine receptors, which may influence pathways associated with anxiety and depression.

- Enzyme Inhibition : Inhibits specific enzymes in metabolic pathways, altering biochemical responses.

- Cell Signaling Modulation : Affects cell signaling pathways, potentially impacting cell proliferation and apoptosis.

Case Study Example:

Research conducted on the compound's effects on cancer cell lines demonstrated significant inhibition of cell growth, suggesting its potential as an anticancer agent.

Medicinal Chemistry

The compound is explored as a candidate for drug development due to its unique structural features. The presence of multiple heterocycles enhances its ability to interact with biological targets effectively.

Potential Therapeutic Areas:

- Antimicrobial agents

- Anticancer drugs

- Neurological disorder treatments

Industrial Applications

In industrial settings, this compound is utilized in the production of advanced materials with specific electronic and optical properties. The synthesis methods can be optimized for large-scale production by employing high-efficiency catalysts and advanced purification techniques.

Mechanism of Action

The mechanism by which (E)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to desired therapeutic outcomes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

(E)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide: shares similarities with other heterocyclic compounds such as imidazo[1,2-a]pyridines and thiophene derivatives.

Imidazo[1,2-a]pyridines: Known for their valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry.

Thiophene derivatives: Widely used in the development of organic electronic materials and pharmaceuticals.

Uniqueness

The uniqueness of this compound lies in its combination of furan, pyridine, and thiophene rings, which imparts distinct chemical and biological properties. This structural diversity makes it a versatile compound for various applications, setting it apart from other similar compounds.

Biological Activity

(E)-N-((6-(furan-2-yl)pyridin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a unique molecular structure that combines furan, pyridine, and thiophene moieties. Its IUPAC name is (E)-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-3-thiophen-2-ylprop-2-enamide, with a molecular formula of C17H16N2O2S. The structural complexity may contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including:

- Nicotinic Acetylcholine Receptors (nAChRs) : The compound may act as a positive allosteric modulator of α7 nAChRs, influencing neuronal pathways involved in anxiety and depression .

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered biochemical responses.

- Cell Signaling Modulation : The compound can affect cell signaling pathways, potentially impacting cell proliferation and apoptosis.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with similar structural motifs have demonstrated efficacy against various cancer cell lines, including H460 and A549 . The mechanisms include induction of apoptosis and inhibition of tumor growth.

Antimicrobial Activity

The compound has shown potential antimicrobial properties. Studies on related compounds indicate effective inhibition against pathogenic bacteria, with minimum inhibitory concentrations (MICs) reported as low as 0.22 μg/mL for some derivatives . This suggests a promising avenue for developing new antimicrobial agents.

Neurological Effects

In animal models, this compound has been associated with anxiolytic-like effects. For example, related compounds have been shown to reduce anxiety-like behaviors in mice through modulation of nAChRs . This highlights the potential for therapeutic applications in treating anxiety disorders.

Study 1: Anxiolytic Activity

A study investigated the effects of a structurally similar compound on anxiety-like behavior in mice. The results indicated significant anxiolytic effects at doses as low as 0.5 mg/kg when tested in elevated plus maze and novelty suppressed feeding tests . The anxiolytic activity was linked to α7 nAChR modulation.

Study 2: Anticancer Efficacy

Another research effort focused on the anticancer properties of related acrylamide derivatives. These studies revealed that specific derivatives exhibited potent cytotoxicity against cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.